molecular formula C10H9F2NO2 B11779630 2-(Difluoromethoxy)-5-ethylbenzo[d]oxazole

2-(Difluoromethoxy)-5-ethylbenzo[d]oxazole

Cat. No.: B11779630
M. Wt: 213.18 g/mol
InChI Key: PXCPFKIVRCWLGP-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-ethylbenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This specific compound is characterized by the presence of a difluoromethoxy group and an ethyl group attached to the benzoxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-5-ethylbenzo[d]oxazole typically involves the formation of the oxazole ring followed by the introduction of the difluoromethoxy and ethyl substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminophenol with an aldehyde in the presence of an acid catalyst can yield the benzoxazole core .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Additionally, the use of ionic liquids as solvents can improve the reaction conditions and allow for the recycling of catalysts .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-5-ethylbenzo[d]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-5-ethylbenzo[d]oxazole involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The ethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole
  • 2-(Difluoromethoxy)-5-methylbenzo[d]oxazole
  • 2-(Difluoromethoxy)-5-chlorobenzo[d]oxazole

Uniqueness

2-(Difluoromethoxy)-5-ethylbenzo[d]oxazole is unique due to the specific combination of its substituents. The presence of both the difluoromethoxy and ethyl groups imparts distinct electronic and steric properties, which can influence its reactivity and biological activity. This makes it a valuable compound for the development of new materials and pharmaceuticals .

Properties

Molecular Formula

C10H9F2NO2

Molecular Weight

213.18 g/mol

IUPAC Name

2-(difluoromethoxy)-5-ethyl-1,3-benzoxazole

InChI

InChI=1S/C10H9F2NO2/c1-2-6-3-4-8-7(5-6)13-10(14-8)15-9(11)12/h3-5,9H,2H2,1H3

InChI Key

PXCPFKIVRCWLGP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)OC(F)F

Origin of Product

United States

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